molecular formula C27H24Cl2N4O5 B2609549 3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one CAS No. 338791-52-9

3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one

Cat. No. B2609549
CAS RN: 338791-52-9
M. Wt: 555.41
InChI Key: XQFUTZSIYAKFMJ-OGCHJVBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C27H24Cl2N4O5 and its molecular weight is 555.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism Studies

Studies on similar compounds, such as 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates, have explored the kinetics and mechanisms of their reactions with alicyclic amines. These studies provide fundamental insights into the behavior of complex organic molecules, which is crucial for developing new chemical syntheses and understanding biological processes (Castro et al., 2001).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating the utility of such compounds in creating new materials with potential applications in drug development and material science (Rani et al., 2014).

Antimicrobial Activity

The antimicrobial evaluation of newly synthesized compounds, such as those involving imidazole and dioxaphospholane derivatives, highlights the ongoing search for new antimicrobial agents, which is a crucial area of research in addressing antibiotic resistance (Rani et al., 2014).

Molecular Structure Analysis

Detailed structural analysis of compounds, including the use of crystallography, has provided insights into the molecular conformations that underpin their reactivity and interactions. Such studies are fundamental for the design of molecules with specific functions, ranging from pharmaceuticals to materials science (Ramalingan et al., 2012).

properties

IUPAC Name

5-[(E)-(4-chlorophenyl)methoxyiminomethyl]-3-[(Z)-(4-chlorophenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N4O5/c28-23-5-1-19(2-6-23)17-37-30-13-21-15-32(25-9-11-26(12-10-25)33(35)36)16-22(27(21)34)14-31-38-18-20-3-7-24(29)8-4-20/h1-14,21-22H,15-18H2/b30-13-,31-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFUTZSIYAKFMJ-OGCHJVBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C(CN1C2=CC=C(C=C2)[N+](=O)[O-])C=NOCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)C(CN1C2=CC=C(C=C2)[N+](=O)[O-])/C=N\OCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.